(5-Nitrofuran-2-yl)methanediol
Description
Structure
3D Structure
Properties
CAS No. |
73873-89-9 |
|---|---|
Molecular Formula |
C5H5NO5 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methanediol |
InChI |
InChI=1S/C5H5NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5,7-8H |
InChI Key |
URXRVIVNJLUHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Nitrofuran 2 Yl Methanediol and Its Analogs
Formation Mechanisms of (5-Nitrofuran-2-yl)methanediol from 5-Nitro-2-furaldehyde (B57684)
The conversion of 5-Nitro-2-furaldehyde (NFA) into this compound is a process governed by the chemical environment, particularly the pH of the solution. The reaction involves the formation of transient intermediates and is highly sensitive to acidic and alkaline conditions.
Deprotonation Reactions and Carbanion Intermediates
In aqueous alkaline solutions, 5-Nitro-2-furaldehyde undergoes an irreversible reaction with hydroxyl ions. ptfarm.pl This process occurs via its geminal diol form. ptfarm.pl The initial step is a deprotonation reaction at the aldehydic carbon atom by hydroxyl ions. ptfarm.pl This deprotonation results in the formation of a transient carbanion. ptfarm.pl
The negative charge on this carbanion intermediate quickly migrates to the electron-withdrawing nitro group, a key feature of the nitrofuran structure. ptfarm.pl This charge migration leads to the formation of a more stable anion of (5-nitro-furan-2-yl)-methanediol. ptfarm.pl The stability of this anion is attributed to resonance, with the structure being representable by two canonical forms. ptfarm.pl This rearrangement into the anion results in a neutral gem-diol substituent and a negative nitronate group. ptfarm.pl This mechanism, proceeding through the conjugate base of the starting material, is classified as an E1cb (Elimination Unimolecular conjugate Base) reaction. msuniv.ac.in
Role of Alkaline and Acidic Conditions in Formation and Stability
The formation and stability of this compound are critically dependent on pH. In alkaline solutions, 5-Nitro-2-furaldehyde (NFA) forms the anion of the nitronic acid of (5-nitro-furan-2-yl)-methanediol. researchgate.netnih.gov This anion is relatively stable in this environment. ptfarm.pl
Upon acidification, the protonated form, (5-nitro-furan-2-yl)-methanediol (HNFA), is generated. researchgate.netnih.gov This compound, which has not been extensively described in literature, can be considered a reactive isomer of the 5-nitro-2-furaldehyde gem-diol. ptfarm.pl HNFA exhibits acidic properties, with a reported pKa of 4.6. ptfarm.plresearchgate.netnih.gov In the pH range of 3 to 5, an acid-base equilibrium exists between the base (NFA anion) and its conjugate acid (HNFA). ptfarm.pl
However, the stability of HNFA is limited. In acidic solutions, it undergoes a novel, irreversible redox ring-opening reaction. ptfarm.plresearchgate.netnih.gov This decomposition leads to the formation of the nitrile oxide of α-ketoglutaconic acid, which subsequently hydrolyzes. researchgate.netnih.gov With increasing pH, this intermediate can also dimerize to form furoxane or polymerize into hydraxamates. researchgate.netnih.gov
Table 1: Influence of pH on 5-Nitro-2-furaldehyde (NFA)
| Condition | Species Formed | Subsequent Reactions |
|---|---|---|
| Alkaline | Anion of (5-nitro-furan-2-yl)-methanediol researchgate.netnih.gov | Stable in solution ptfarm.pl |
| Acidic (pH 3-5) | (5-nitro-furan-2-yl)-methanediol (HNFA) ptfarm.pl | Equilibrium with NFA anion ptfarm.pl |
| Strongly Acidic | (5-nitro-furan-2-yl)-methanediol (HNFA) researchgate.netnih.gov | Irreversible redox ring-opening ptfarm.plresearchgate.netnih.gov |
Synthesis of Diacetate Derivatives and Related Compounds
The reactivity of the aldehyde group in nitrofuran precursors allows for the synthesis of various derivatives, including esters and thiophene (B33073) analogs, which are valuable in further chemical synthesis.
Esterification Pathways from Furfural and 5-Nitro-2-furaldehyde
The synthesis of 5-Nitro-2-furaldehyde itself can be achieved through the nitration and subsequent esterification of furfural. chembk.com The diacetate derivative, a key intermediate, is prepared from 5-nitro-2-furaldehyde. Novel (5-nitrofurfuryl)-substituted esters of phosphonoglycine have also been synthesized, demonstrating the versatility of esterification pathways involving the 5-nitrofuran moiety. nih.gov
Production of (5-Nitrofuran-2-yl)methylene Diacetate
(5-Nitrofuran-2-yl)methylene diacetate, also known as 5-Nitro-2-furaldehyde diacetate or 5-nitrofurfural diacetate, is a significant derivative. nih.gov Its synthesis is a known process and is crucial because it serves as a stable precursor for the in-situ generation of 5-nitro-2-furaldehyde. google.com For instance, the synthesis of 5-nitro-2-furaldehyde semicarbazone can be achieved by reacting 5-nitrofurfural diacetate with semicarbazide (B1199961) hydrochloride in the presence of a strong mineral acid catalyst like sulfuric or nitric acid. google.com The diacetate is also a common starting material for synthesizing more complex molecules, such as 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles and novel thiazole (B1198619) derivatives. medipol.edu.trtubitak.gov.trresearchgate.net
Table 2: Synthesis Starting from (5-Nitrofuran-2-yl)methylene Diacetate
| Reactants | Product Class | Reference |
|---|---|---|
| Thiosemicarbazide (B42300) | 5-nitrofuran-2-carbaldehyde thiosemicarbazone | medipol.edu.tr |
| Substituted Benzylthio reagents | 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles | tubitak.gov.trresearchgate.nettubitak.gov.tr |
Synthesis of 5-Nitro-2-thiophylidene Derivatives
Analogs where the furan (B31954) ring is replaced by a thiophene ring, known as 5-nitro-2-thiophylidene derivatives, have been synthesized. scielo.br A common synthetic route involves the formation of imines from 5-nitrothiophene methanediol (B1200039) diacetate and substituted benzhydrazides in an ethanol/acetic acid/sulfuric acid/water medium. researchgate.net This method has been used to produce a series of benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides. scielo.brresearchgate.net These compounds are of interest for their potential biological activities. scielo.br
Table of Mentioned Compounds
| Compound Name | Other Names |
|---|---|
| This compound | HNFA |
| 5-Nitro-2-furaldehyde | NFA, 5-nitrofuran-2-carbaldehyde |
| (5-Nitrofuran-2-yl)methylene diacetate | 5-Nitro-2-furaldehyde diacetate, 5-nitrofurfural diacetate |
| Furfural | 2-Furaldehyde |
| 5-nitro-2-furaldehyde semicarbazone | Nitrofurazone |
| Benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | 5-nitro-2-thiophylidene benzhydrazides |
| 5-Nitrothiophene methanediol diacetate | - |
| 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles | - |
| 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl] thiazole derivatives | - |
| (5-nitrofurfuryl)-substituted esters of phosphonoglycine | - |
| α-ketoglutaconic acid | - |
| Furoxane | - |
Synthetic Approaches to Novel Nitrofuran-Based Analogs
The 5-nitrofuran scaffold is a critical pharmacophore used in the development of various therapeutic agents. Researchers have explored numerous synthetic routes to modify this core structure, leading to the creation of novel analogs with diverse chemical properties. These approaches often involve well-established organic reactions tailored to the specific functionalities of the nitrofuran ring and its precursors.
Synthesis of (5-Nitrofurfuryl)-substituted Esters of Phosphonoglycine
A novel series of six (5-nitrofurfuryl)-derived aminophosphonates has been synthesized for the first time. bldpharm.comresearchgate.net This achievement is significant as, prior to this research, only a single example of a related compound, N-benzylamino(5-nitrofuryl)-methylphosphonic acid, had been prepared. bldpharm.comresearchgate.net The synthesis of these new phosphonoglycine esters represents a notable expansion of this class of compounds. bldpharm.comresearchgate.net
The synthetic methodologies for aminophosphonic systems are often based on the Kabachnik-Fields reaction. sigmaaldrich.com In the context of creating thiophene-derived aminophosphonates, a common approach involves the addition of a suitable phosphite (B83602) to the azomethine (C=N) bond of a starting Schiff base. sigmaaldrich.com This general principle is applicable to the synthesis of the novel (5-nitrofurfuryl)-substituted esters. The core reaction involves a three-component condensation of a heterocyclic aldehyde (like 5-nitro-2-furfural), an amine, and a dialkyl or diaryl phosphonate. sigmaaldrich.com
Table 1: Overview of Synthesized (5-Nitrofurfuryl)-derived Aminophosphonates
| Compound Type | Key Features | Synthetic Precursors |
| Aminophosphonates | Contains a (5-nitrofurfuryl) moiety linked to a phosphonoglycine ester. | 5-nitro-2-furfural, various amines, phosphites |
| Research Status | Six new compounds synthesized and characterized. bldpharm.comresearchgate.net |
Condensation Reactions for 5-Nitrofuran-2-yl Thiohydrazones
A library of 5-Nitrofuran-2-yl thiohydrazones has been developed as part of a "double-drug" strategy, which combines molecular fragments with known antibiotic properties. sigmaaldrich.comsigmaaldrich.com The synthesis of these target thiohydrazones is achieved through a direct condensation reaction. sigmaaldrich.comsigmaaldrich.com
The key precursors for this synthesis are 5-nitrofuran-2-carbaldehyde and thiohydrazides of substituted oxamic acids. sigmaaldrich.comsigmaaldrich.com The reaction involves the condensation of the aldehyde group of the nitrofuran precursor with the terminal hydrazine (B178648) nitrogen of the thiohydrazide, resulting in the formation of a hydrazone linkage (C=N-N). This straightforward approach allows for the creation of a diverse library of thiohydrazone analogs by varying the substituents on the oxamic acid thiohydrazide. sigmaaldrich.com
Table 2: Synthesis of 5-Nitrofuran-2-yl Thiohydrazones via Condensation
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| 5-Nitrofuran-2-carbaldehyde | Thiohydrazides of substituted oxamic acids | Condensation | 5-Nitrofuran-2-yl Thiohydrazones |
Cycloaddition Reactions for 5-Nitrofuran-Isoxazole Analogs
Nineteen new 3,5-disubstituted-isoxazole analogs featuring a 5-nitrofuran scaffold have been successfully synthesized. The core of this synthetic strategy is a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.
The reaction proceeds between two key precursors: a 5-nitrofuran chloro-oxime and various terminal acetylenes. The 5-nitrofuran chloro-oxime serves as the three-atom component (the nitrile oxide dipole), which is generated in situ, while the terminal acetylene (B1199291) acts as the two-atom component (the dipolarophile). This cycloaddition approach is efficient, providing the desired nitrofuran-isoxazole analogs in yields ranging from moderate to very good (45–91%). The versatility of this method allows for the introduction of a wide variety of substituents at the 3-position of the isoxazole (B147169) ring by simply changing the terminal acetylene reactant.
Table 3: Synthesis of 5-Nitrofuran-Isoxazole Analogs
| Reaction Type | Precursor 1 | Precursor 2 | Product | Yield Range |
| [3+2] Cycloaddition | 5-Nitrofuran chloro-oxime | Terminal Acetylenes | 3,5-disubstituted-isoxazoles | 45-91% |
Generation of Thiadiazoles from 5-Nitrofuran-2-yl-derived Precursors
The synthesis of 1,3,4-thiadiazoles incorporating a 5-nitrofuran-2-yl moiety can be accomplished through several distinct pathways starting from various precursors.
One prominent method begins with 5-nitrofurancarboxaldehyde thiosemicarbazone. This precursor undergoes oxidative cyclization to form a 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole intermediate. This amino-thiadiazole can then be further modified. For instance, a diazotization reaction followed by treatment with copper powder can convert the amino group into a chloro group, yielding 2-chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, a versatile intermediate for further substitutions.
Another widely used approach originates from thiosemicarbazides. Specifically, 5-nitro-2-furfurilidene diacetate can be reacted with thiosemicarbazide in the presence of a metal oxidant to directly generate the 1,3,4-thiadiazole (B1197879) ring. Additionally, pre-formed 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol serves as a precursor for fused heterocyclic systems containing both triazole and thiadiazole rings. researchgate.net
A series of 5-nitrofuran-2-yl-thiadiazoles linked to cyclohexyl-2-(phenylamino)acetamides has also been rationally designed and synthesized, demonstrating the modularity of these synthetic approaches.
Table 4: Synthetic Pathways to 5-Nitrofuran-2-yl-Thiadiazoles
| Precursor | Key Reaction | Intermediate/Product |
| 5-Nitrofurancarboxaldehyde thiosemicarbazone | Oxidative Cyclization | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole |
| 5-Nitro-2-furfurilidene diacetate & Thiosemicarbazide | Reaction with Metal Oxidant | 1,3,4-Thiadiazole derivative |
| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | Diazotization | 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole |
Spectroscopic Characterization and Structural Elucidation in Nitrofuran Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
NMR spectroscopy is crucial for confirming the structure of nitrofuran derivatives. While (5-Nitrofuran-2-yl)methanediol is a hydrate of 5-nitrofurfural and often exists in equilibrium, its formation and the structure of its derivatives can be elucidated using NMR. For instance, studies on the reactivity of 5-nitrofurfural in deuterated solvents like methanol-d4 show the formation of hemiacetals, which are analogous to the gem-diol structure of this compound. chemrxiv.org The ¹H NMR spectrum of 5-nitrofurfural in methanol-d4 reveals extra signals that are not present in a non-reactive solvent like CDCl₃, indicating the formation of new species such as a hemiacetal or acetal. chemrxiv.org
For this compound itself, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methanediol (B1200039) C-H proton, and the hydroxyl protons. The furan ring protons typically appear as doublets, and their specific chemical shifts are influenced by the strong electron-withdrawing effect of the nitro group. The methine proton of the diol group would likely appear as a singlet, integrating to one proton, while the two hydroxyl protons would also produce a signal whose position could vary depending on solvent and concentration.
Similarly, ¹³C NMR provides confirmation of the carbon skeleton. The spectrum would show characteristic signals for the furan ring carbons, with the carbon bearing the nitro group (C5) and the carbon attached to the methanediol group (C2) being significantly deshielded. The carbon of the methanediol group itself would appear at a chemical shift indicative of a carbon atom bonded to two oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | ¹H | ~7.0-7.5 | Doublet (d) |
| H4 | ¹H | ~6.8-7.2 | Doublet (d) |
| CH(OH)₂ | ¹H | ~5.5-6.0 | Singlet (s) |
| OH | ¹H | Variable | Singlet (s) |
| C2 | ¹³C | ~150-155 | - |
| C3 | ¹³C | ~112-116 | - |
| C4 | ¹³C | ~110-114 | - |
| C5 | ¹³C | ~155-160 | - |
| C H(OH)₂ | ¹³C | ~85-95 | - |
NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution and the solid state. researchgate.netresearchgate.net Tautomers are structural isomers that readily interconvert, and NMR can be used to determine the relative ratios of these forms in a given solvent and at a specific temperature. researchgate.net This is particularly relevant for understanding the behavior of intermediates in nitrofuran chemistry.
For example, NMR can be used to study the equilibrium between an aldehyde form and its hydrated gem-diol form, such as the equilibrium between 5-nitrofurfural and this compound in aqueous solutions. The rate of exchange between the tautomers influences the appearance of the NMR spectrum. researchgate.net If the exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. If the exchange is fast, averaged signals will be seen. By analyzing chemical shifts and coupling constants, and sometimes employing variable temperature studies, the position of the equilibrium can be determined. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.
The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The presence of the nitro group (NO₂) is confirmed by strong, sharp absorption bands typically found around 1500-1550 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). Vibrations associated with the furan ring, including C-H, C=C, and C-O-C stretching, would also be present in the fingerprint region of the spectrum. For comparison, the IR spectrum of the related compound 5-Nitro-2-furanmethanediol diacetate shows characteristic ester carbonyl (C=O) stretches, alongside the nitro and furan bands. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Furan C-H | Stretching | ~3100 |
| Nitro (NO₂) | Asymmetric Stretching | ~1500 - 1550 |
| Nitro (NO₂) | Symmetric Stretching | ~1340 - 1380 |
| Furan C-O-C | Stretching | ~1000 - 1300 |
| Diol C-O | Stretching | ~1050 - 1150 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the analysis of nitrofuran derivatives, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for high sensitivity and specificity. nih.gov
For this compound (Molecular Weight: 159.09 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The fragmentation pattern provides structural information. Common fragmentation pathways for nitrofurans include the loss of the nitro group (as NO or NO₂) and cleavage of the furan ring. For the methanediol derivative, the loss of water (H₂O) from the gem-diol moiety would be a highly characteristic fragmentation step.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Ion | Formula | Mass (m/z) | Description |
| [M]⁺ | C₅H₅NO₄ | 159.02 | Molecular Ion |
| [M-H₂O]⁺ | C₅H₃NO₃ | 141.01 | Loss of water |
| [M-NO₂]⁺ | C₅H₅O₂ | 97.03 | Loss of nitro group |
| [M-H₂O-CHO]⁺ | C₄H₂NO₂ | 96.01 | Loss of water and formyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. While obtaining a stable single crystal of the transient this compound may be challenging, crystallographic studies of related stable nitrofuran derivatives like furazolidone (B1674277) and nitrofurantoin (B1679001) provide valuable insights into the molecular geometry and packing in the solid state. nih.govscirp.orgresearchgate.net
These studies reveal that the nitrofuran ring system is generally planar, which facilitates efficient crystal packing through π-π stacking interactions. nih.govscirp.org The crystal structure is further stabilized by a network of intermolecular hydrogen bonds and other weak interactions. researchgate.net If a crystal structure of this compound were obtained, it would definitively confirm the gem-diol structure and provide precise measurements of the C-O and O-H bond lengths, as well as detailing the hydrogen bonding network formed by the hydroxyl groups in the crystal lattice.
Spectrophotometric and Kinetic Analysis of Reaction Processes
UV-Visible spectrophotometry is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is widely applied in the quantitative analysis of nitrofuran compounds and for studying the kinetics of their reactions. uobasrah.edu.iq
Many analytical methods for nitrofurans are based on the reduction of the nitro group to an amine, followed by a derivatization or coupling reaction to produce a highly colored product that can be quantified spectrophotometrically. uobasrah.edu.iqresearchgate.net For example, reduced nitrofurantoin can be coupled with reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored species with a maximum absorbance (λ_max) that can be measured to determine the concentration of the original compound. researchgate.net By monitoring the change in absorbance over time, the kinetics of such reactions can be studied, providing information about reaction rates and mechanisms. These methods are valuable for understanding the chemical transformations that nitrofuran compounds undergo. rsc.org
Theoretical and Computational Chemistry Studies Applied to 5 Nitrofuran 2 Yl Methanediol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly suitable for studying large and complex molecules. frontiersin.org DFT calculations are predicated on the principle that the electronic energy of a system's ground state is uniquely determined by its electron density. mdpi.com This approach allows for the investigation of various chemical phenomena with a high degree of reliability.
Rationalization of Reaction Mechanisms and Intermediates
DFT calculations have been instrumental in rationalizing the complex reaction mechanisms involving nitrofuran systems. For instance, studies on the reactivity of 5-nitro-2-furaldehyde (B57684), a precursor to (5-nitrofuran-2-yl)methanediol, have utilized DFT to understand its behavior in different chemical environments. In alkaline solutions, 5-nitro-2-furaldehyde is known to form an anion of this compound. researchgate.net Subsequent acidification leads to the formation of this compound itself, with a pKa of 4.6. researchgate.net
A notable reaction that has been elucidated through computational studies is the irreversible redox ring-opening of this compound. researchgate.net This process leads to the formation of a nitrile oxide of alpha-ketoglutaconic acid, which then hydrolyzes in acidic conditions. researchgate.net DFT calculations can model the transition states and intermediates involved in this ring-opening reaction, providing a detailed energetic landscape of the process. This allows for the identification of the most probable reaction pathways and the rationalization of experimentally observed products.
Furthermore, DFT has been employed to investigate various reaction pathways, such as stepwise radical-mediated processes versus concerted cycloadditions. mdpi.com By comparing the energy barriers of different proposed mechanisms, researchers can determine the most energetically favorable route. mdpi.comsrce.hr For example, in the context of cycloaddition reactions involving nitrile oxides, DFT calculations have shown that radical-mediated pathways can be significantly lower in energy than concerted ones, thus confirming the likely mechanism. mdpi.com
| Reactant/Intermediate | Reaction Condition | Key Product(s) | Reference |
|---|---|---|---|
| 5-Nitro-2-furaldehyde | Alkaline solution | Anion of this compound | researchgate.net |
| Anion of this compound | Acidification | This compound | researchgate.net |
| This compound | Acidic solution | Nitrile oxide of alpha-ketoglutaconic acid | researchgate.net |
Conformational Analysis and Energetics
The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. DFT calculations are a powerful tool for performing conformational analysis, allowing for the determination of the most stable geometries and the energy differences between various conformers.
For nitrofuran derivatives, understanding the preferred conformations is crucial. For instance, the relative orientation of the nitro group and the furan (B31954) ring, as well as the geometry of the methanediol (B1200039) group, can significantly influence the molecule's properties. DFT studies can map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them.
In a broader context, DFT has been used to study the conformational preferences of related heterocyclic systems. For example, in N-arylcyanothioformamides, which are precursors to other bioactive heterocycles, DFT calculations have revealed the planarity of key structural units and the energetic favorability of extended conjugation, which facilitates tautomeric conversions. mdpi.com This type of analysis is directly applicable to understanding the structural dynamics of this compound and how its conformation might change in different environments.
Prediction of Molecular and Electronic Properties
DFT is widely used to predict a range of molecular and electronic properties that are critical for understanding the chemical behavior of this compound. These properties include, but are not limited to, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), molecular electrostatic potential (MEP), and charge distributions.
The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. DFT calculations can accurately predict these orbital energies, offering insights into the molecule's susceptibility to nucleophilic or electrophilic attack.
Molecular electrostatic potential maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack). For nitrofuran derivatives, MEP maps can highlight the electrophilic character of the nitro group and the furan ring, which is crucial for understanding their interactions with biological targets. researchgate.net
Furthermore, DFT can be used to calculate other electronic properties such as dipole moments, polarizability, and various reactivity descriptors. These calculated properties can be correlated with experimental observations to build a comprehensive understanding of the molecule's behavior.
| Property | Significance | Computational Approach |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | DFT Calculations |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack. researchgate.net | DFT Calculations |
| Mulliken's Plot and Natural Bond Orbital (NBO) | Analyzes charge distribution and bonding interactions. researchgate.net | DFT Calculations |
| UV-vis and NMR Spectra | Theoretical prediction of spectroscopic properties for comparison with experimental data. researchgate.net | DFT Calculations |
Quantum Chemical Approaches for Reaction Pathway Prediction
Beyond DFT, a range of quantum chemical methods can be applied to predict reaction pathways with high accuracy. These methods are essential for understanding the intricate details of chemical transformations, especially for systems where multiple reaction channels are possible.
Quantum chemical calculations can provide detailed energy profiles for various potential reaction pathways. frontiersin.org This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between the reactant and the transition state) determine the kinetics of a reaction, indicating which pathway is most likely to occur under a given set of conditions.
For instance, in the study of nitrosamine (B1359907) activation, quantum chemical calculations have been used to compare different pathways, such as direct DNA alkylation versus the formation of carbocation intermediates. frontiersin.org These studies have revealed that for carcinogenic nitrosamines, the reaction is often kinetically controlled, leading to the formation of stable DNA adducts. frontiersin.org In contrast, non-carcinogenic analogues may follow thermodynamically controlled pathways that favor other products. frontiersin.org This level of mechanistic insight is invaluable for predicting the reactivity and potential biological activity of molecules like this compound.
In Silico Modeling of Chemical Reactivity and Stability
In silico modeling encompasses a broad range of computational techniques used to simulate and predict the chemical and biological properties of molecules. For this compound, these models can provide valuable information on its reactivity and stability without the need for extensive laboratory experimentation.
Chemical reactivity can be assessed using various computational descriptors derived from the molecule's electronic structure. These descriptors, often calculated using quantum chemical methods, can quantify a molecule's propensity to participate in different types of reactions. For example, Fukui functions can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
The stability of this compound can also be evaluated through in silico methods. This includes assessing its thermal stability by calculating bond dissociation energies and its stability in different solvent environments using implicit or explicit solvent models. Molecular dynamics simulations, a powerful in silico technique, can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational stability and flexibility. researchgate.net In one study, molecular dynamics analyses confirmed the chemical stability of a potential anti-Alzheimer drug candidate. researchgate.net
Furthermore, in silico models are increasingly used to predict pharmacokinetic and toxicological properties. While outside the direct scope of this section, it is worth noting that the fundamental reactivity and stability data obtained from these theoretical studies are often the foundational input for such predictive models. zsmu.edu.ua
Advanced Research Applications and Chemical Utility of 5 Nitrofuran 2 Yl Methanediol Derivatives Excluding Clinical/drug Specific Details
Role as Key Chemical Intermediates in Organic Synthesis
(5-Nitrofuran-2-yl)methanediol is the hydrated form of 5-nitro-2-furaldehyde (B57684), which can form in aqueous solutions. researchgate.net A more stable and synthetically useful version is its diacetate derivative, (5-Nitrofuran-2-yl)methanediyl diacetate, also known as 5-nitro-2-furaldehyde diacetate. pharmacompass.comcymitquimica.comnih.gov This compound, along with the parent aldehyde (5-nitro-2-furfural) and the corresponding alcohol ((5-Nitrofuran-2-yl)methanol), serves as a versatile chemical intermediate for the synthesis of a diverse range of more complex molecules. rsc.orgnih.govnih.gov
The electrophilic nature of the aldehyde group in 5-nitro-2-furfural, enhanced by the electron-withdrawing nitro group, makes it a valuable precursor. cymitquimica.com Researchers have utilized it to prepare extensive libraries of derivatives for biological screening. For example, eighteen different 5-nitrofuran-2-yl thiosemicarbazone derivatives were prepared by reacting 5-nitro-2-furfural with various substituted phenyl/pyridyl thiosemicarbazides, often employing microwave irradiation to facilitate the reaction. nih.gov Similarly, series of substituted-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazides have been synthesized from this key intermediate. nih.gov
The alcohol derivative, (5-nitrofuran-2-yl)methanol, is also a crucial building block. It has been used in Curtius rearrangement reactions. For instance, trapping the product of a Curtius rearrangement of 3-carboranylbutanoyl azide (B81097) with (5-nitrofuran-2-yl)methanol yields 5-nitrofuran-2-ylmethyl N-(3-carboranylpropyl)carbamate, demonstrating its utility in creating complex carbamate (B1207046) structures. rsc.orgresearchgate.net
Exploration of Bioreductively Activated Prodrug Systems
The 5-nitrofuran-2-ylmethyl group has been extensively investigated as a potential trigger in bioreductively activated prodrug systems. rsc.orgrsc.org This strategy is particularly aimed at exploiting the unique microenvironment of hypoxic solid tumors, which have lower oxygen levels than healthy tissues. rsc.orgrsc.orgmdpi.com The core principle is that the nitro group on the furan (B31954) ring is essential for the compound's activity and can be selectively reduced by nitroreductase enzymes that are present in certain bacteria or overexpressed in hypoxic cancer cells. nih.govnih.gov This enzymatic reduction "activates" the compound, causing it to release a cytotoxic agent specifically at the target site. rsc.orgnih.gov
Studies have shown that analogs bearing the nitrofuran group can act as potent prodrugs. nih.gov For example, nitrofuran-bearing analogs have been identified as pro-drugs for inhibitors of the GroEL/ES bacterial chaperonin system, becoming active only after reduction by an E. coli nitroreductase. nih.gov This selective activation minimizes effects on normal, oxygenated cells, highlighting the potential of the 5-nitrofuran moiety in targeted delivery systems. rsc.orgrsc.org
The release of an active agent from a 5-nitrofuran-based prodrug is initiated by the chemical reduction of the nitro group. nih.gov This reduction, typically a multi-electron process catalyzed by enzymes like nitroreductases, transforms the relatively stable nitroaromatic compound into a highly reactive species, such as a nitroso, hydroxylamine, or amine derivative. rsc.orgnih.gov This transformation triggers a subsequent fragmentation cascade or a self-immolative electronic rearrangement that cleaves the bond holding the effector molecule, leading to its release. rsc.orgnih.gov
A clear example of this mechanism involves nitroaromatic-based triazene (B1217601) prodrugs designed for hypoxic environments. nih.gov Upon enzymatic reduction of the 2-nitrofuran (B122572) bioreductive group, the system is designed to undergo a self-immolative decomposition to release a highly cytotoxic methyldiazonium ion. nih.gov Biomimetic reduction studies, which use chemical reducing agents to simulate biological conditions, have confirmed that reduction of these nitrofuranylmethyl derivatives effectively triggers the release of the parent drugs. rsc.orgresearchgate.netrsc.org This mechanism allows for the controlled release of a therapeutic agent in specific chemical environments, such as the reductive milieu of hypoxic tumor cells. rsc.org
Structure-Activity Relationship (SAR) Studies in Nitrofuran Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of nitrofuran analogs influences their biological or chemical activity. These studies involve the systematic synthesis and evaluation of series of related compounds where specific parts of the molecule are altered. nih.govnih.gov For nitrofuran derivatives, modifications often involve changing substituents on the furan ring or on a side chain attached to it. researchgate.netaimspress.com
A consistent finding from SAR studies is that the 5-nitro group is typically essential for the observed activity, as its removal often leads to a significant loss of potency. nih.gov The nature of the substituent at the 2-position of the furan ring is also crucial in determining the compound's inhibitory activity. researchgate.netnih.gov For instance, replacing an aldehyde group at the 2-position with a carboxyl group was shown to greatly reduce the inhibitory activity against T cell mitogenesis. researchgate.netnih.gov Through these systematic studies, researchers can identify the key structural features required for a desired effect and guide the design of more potent and selective compounds. aimspress.comresearchgate.net
To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) models are developed using physicochemical descriptors like Hammett and Hansch parameters. lkouniv.ac.in This approach seeks to establish a mathematical correlation between a compound's chemical properties and its biological activity. scielo.br
Hammett Parameter (σ): This parameter quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent on an aromatic ring. lkouniv.ac.inscielo.br In QSAR studies of nitrofurans, Hammett constants are used to correlate the electronic properties of substituents with biological activity. researchgate.net The resulting equations often show that electronic factors, which influence the reduction potential of the nitro group, play a significant role in the compound's mechanism of action. researchgate.net
Hansch Parameter (π or log P): This parameter describes the hydrophobicity (lipophilicity) of a substituent (π) or the entire molecule (log P). lkouniv.ac.inscielo.br It is crucial for understanding how a compound will partition between aqueous and lipid environments, affecting its ability to cross cell membranes. While hydrophobicity is often a key determinant of biological activity, some QSAR studies on nitrofuran derivatives have found that it does not make a significant contribution to the observed antibacterial activity. researchgate.net
These analyses allow for a more refined understanding of the SAR, suggesting that for some nitrofuran series, electronic effects related to the reduction of the nitro group are more critical than hydrophobicity. researchgate.netresearchgate.net
Table 1: Key Parameters in QSAR Analysis of Nitrofuran Derivatives
| Parameter | Type | Description | Relevance to Nitrofurans |
| Hammett Constant (σ) | Electronic | Measures the electron-donating or electron-withdrawing nature of a substituent. lkouniv.ac.in | Correlates with the ease of reduction of the nitro group, which is often the first step in their activation. researchgate.net |
| Hansch Constant (π) | Hydrophobic | Measures the contribution of a substituent to the overall hydrophobicity of a molecule. lkouniv.ac.in | Used to model membrane permeability and interaction with hydrophobic pockets in enzymes. |
| log P | Hydrophobic | The logarithm of the partition coefficient between n-octanol and water, representing the hydrophobicity of the entire molecule. lkouniv.ac.in | In some nitrofuran series, this parameter has shown a non-significant contribution to activity. researchgate.net |
| Molar Refractivity (MR) | Steric/Electronic | A measure of the volume occupied by an atom or group and its polarizability. | Can describe the bulk and binding interactions of the substituent with a target site. |
Investigation of Modulatory Effects on Cellular Processes (Non-Clinical Focus)
From a non-clinical standpoint, nitrofuran derivatives have been shown to exert significant modulatory effects on various fundamental cellular processes. A key aspect of their activity is tied to their reductive activation. mcmaster.ca Once reductively activated, nitrofurans can cause damage to mammalian cell DNA, manifesting as single-strand breaks. mcmaster.ca This activity is dependent on the specific nitrofuran, its concentration, and the oxygen level, with maximum rates of reduction occurring under anaerobic conditions. mcmaster.ca
Furthermore, these compounds can inhibit critical biosynthetic pathways. Research indicates that nitrofurans can inhibit both ATP and DNA synthesis in mammalian cells under both aerobic and anaerobic conditions. mcmaster.ca These findings underscore the profound impact that nitrofuran derivatives can have at the cellular level, independent of a specific therapeutic application.
A specific modulatory effect of nitrofuran derivatives is the inhibition of T cell mitogenesis, which is the process of lymphocyte proliferation. nih.gov A study evaluating a group of nitrofuran compounds, including 5-nitro-2-furaldehyde and nitrofurantoin (B1679001), found that they inhibit DNA synthesis in human peripheral blood T cells. nih.gov This inhibition occurs regardless of the specific mitogen used to activate the T cells, such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA). nih.gov
The structure of the nitrofuran derivative is critical to its inhibitory potency. 5-Nitro-2-furaldehyde was found to be significantly more inhibitory than other tested compounds like 5-nitro-2-furoic acid, highlighting the importance of the aldehyde group at the 2-position. researchgate.netnih.gov An important finding was that at concentrations that strongly inhibited mitogenesis, the nitrofurans were only moderately cytotoxic. nih.gov This suggests that the inhibition of T cell proliferation occurs through a relatively non-toxic mechanism rather than simply killing the cells. nih.gov
Table 2: Inhibitory Activity of Nitrofuran Derivatives on T Cell Mitogenesis
| Compound | Mitogen | 50% Inhibition Concentration (µM) in T Cell-Accessory Cell System |
| Nifuroxime | PHA | 45-51 |
| Nifuroxime | ConA | 34-39 |
| Nitrofurazone | PHA | 45-51 |
| Nitrofurazone | ConA | 34-39 |
| Nitrofurantoin | PHA | 45-51 |
| Nitrofurantoin | ConA | 34-39 |
| Data sourced from Mercado et al., 1991. nih.gov |
Influence of Substituents on Biological Activity (General Chemical Perspective)
Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the physicochemical features that govern the antibacterial activity of these compounds. researchgate.net For instance, research on a series of 5-X-substituted 2-(5-nitro-2-furfurylidene)-3-oxo-2,3-dihydrobenzofurans demonstrated that electronic factors, expressed by the Hammett substituent constant (σ) or the cyclic voltammetric reduction potential, play a crucial role. researchgate.net This highlights the importance of the substituent's electron-donating or electron-withdrawing properties in influencing the reduction potential of the nitro group, a key step in its activation.
Further studies have elaborated on the impact of specific structural modifications:
Side Chain Composition: The introduction of different heterocyclic rings or functional groups can lead to significant variations in activity. QSAR modeling has suggested that minimizing the number of fragments like thiazole (B1198619), morpholine, and thiophene (B33073) can be beneficial for antitubercular activity. aimspress.com Conversely, the substitution of an azo group with an isosteric heterocycle, such as a 1,2,4-oxadiazole (B8745197) ring, can alter the compound's selectivity and reduce general cytotoxicity. mdpi.com
Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups is often beneficial to the antibacterial activity of nitrofuran derivatives. researchgate.net For example, incorporating a halogen atom, such as fluorine, can enhance activity. researchgate.net In contrast, replacing an aldehyde group with a carboxyl group has been shown to greatly reduce inhibitory activity, indicating the importance of the substituent at the 2-position of the furan ring. researchgate.net
Steric and Lipophilic Factors: The size and lipophilicity of substituents also play a critical role. For instance, in a series of 5-nitro-2-furancarboxylamides, extending a para-alkoxy chain from methoxy (B1213986) to allyloxy resulted in the most active compound against T. brucei. acs.org This suggests that optimizing the lipophilicity and fit within a biological target's binding site is crucial for potency.
The strategic modification of the molecular periphery allows for the fine-tuning of a derivative's biological target. mdpi.com By altering substituents, researchers can direct the activity towards specific microbial enzymes, such as nitroreductases, thereby controlling the compound's antimicrobial selectivity. mdpi.com For example, studies on 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles showed that differences in the molecular periphery led to high selectivity against certain ESKAPE pathogens. mdpi.com
Analytical Method Development for Nitrofuran Derivatives
To monitor the presence of nitrofuran derivatives, highly sensitive and reliable analytical methods are paramount. tandfonline.com Development has focused on two primary approaches: chromatographic techniques for precise separation and quantification, and immunoassays for rapid screening. teagasc.ienih.gov A common strategy in analyzing nitrofuran metabolites involves acid hydrolysis to release protein-bound residues, followed by derivatization, often with 2-nitrobenzaldehyde (B1664092) (2-NBA), to create a stable chromophore suitable for detection. waters.comacs.org
HPLC and UPLC Methodologies for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of nitrofuran derivatives. waters.comnih.gov UPLC, an evolution of HPLC, utilizes smaller particle-size columns (typically under 2 μm) to achieve higher separation efficiency, faster analysis times, and reduced solvent consumption. waters.comnih.gov
Methods based on UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) or photodiode array (UPLC-DAD) detectors have been developed for the simultaneous detection of multiple nitrofuran metabolites. nih.govacs.org These methods offer excellent sensitivity and accuracy. nih.govacs.org For example, a UPLC-MS/MS method was validated for the quantification of four major nitrofuran metabolites, achieving limits of detection (LOD) as low as 0.25 ng/g for some analytes. nih.gov Another sensitive UPLC-DAD method, using thermostatic ultrasound to assist derivatization, shortened the reaction time from 16 hours to 2 hours and achieved LODs between 0.25–0.33 μg/kg. acs.org
The transfer of established HPLC methods to UPLC systems has proven successful, often resulting in a significant reduction in analytical run time. waters.com A typical HPLC run time of around 10 minutes can be shortened to approximately 4 minutes using UPLC, without compromising sensitivity. waters.com
Table 1: Comparison of HPLC and UPLC Parameters for Nitrofuran Analysis
| Parameter | HPLC (Typical) | UPLC (Example) | Source(s) |
| Run Time | ~10 minutes | 4 minutes | waters.com |
| Column Particle Size | 3-5 µm | < 2 µm (e.g., 1.7 µm) | waters.comnih.gov |
| Flow Rate | Higher (e.g., >1 mL/min) | Lower (e.g., 0.45 mL/min) | waters.com |
| Sensitivity (LOD) | Method Dependent | 0.25–1 ng/g (UPLC-MS/MS) | nih.gov |
| Solvent Consumption | Higher | Lower | nih.gov |
Development of Immunoassays for Nitrofuran Detection
Immunoassays provide a rapid and cost-effective approach for screening large numbers of samples for nitrofuran residues. tandfonline.com These methods are based on the specific binding interaction between an antibody and a target antigen (the nitrofuran derivative). tandfonline.comteagasc.ie Common formats include the Enzyme-Linked Immunosorbent Assay (ELISA), chemiluminescence immunoassays (CLIA), and immunochromatographic strips. tandfonline.comnih.gov
The development of these assays hinges on the production of specific antibodies, which can be either polyclonal or monoclonal. teagasc.ieacs.org Since nitrofuran metabolites are small molecules, they must first be conjugated to a larger carrier protein to become immunogenic and elicit an antibody response in host animals. teagasc.ieeuropa.eu Often, the derivatized form of the metabolite (e.g., NPAOZ, the nitrophenyl derivative of AOZ) is used as the hapten for antibody production, leading to high specificity for the derivative. europa.eu
Table 2: Characteristics of Different Immunoassay Methods for Nitrofuran Detection
| Immunoassay Type | Principle | Key Features | Source(s) |
| ELISA | Enzyme-labeled reagents produce a colorimetric signal. | Classic and widely used; can be highly sensitive (LODs in the low µg/kg range). | tandfonline.comacs.org |
| CLIA / MCLIA | A chemical reaction produces light as the signal. | High sensitivity; can be automated for high-throughput screening. | tandfonline.comnih.gov |
| TR-FIA | Uses fluorescent molecules (lanthanide chelates) as markers with time-resolved fluorescence detection. | High sensitivity and specificity; reduces background interference. | nih.gov |
| Immunochromatography (Lateral Flow) | Antigen-antibody reaction on a porous membrane, resulting in a visible line. | Rapid (results in minutes), user-friendly, suitable for on-site testing. | nih.gov |
Researchers have successfully developed indirect competitive ELISAs (ic-ELISA) with high sensitivity. acs.org For instance, an ic-ELISA for the furazolidone (B1674277) metabolite AOZ achieved a 50% inhibition value (IC₅₀) of 0.91 µg/L and a limit of detection (LOD) in various tissues of 0.3-0.4 µg/kg. acs.org Furthermore, multiplex assays, such as those based on colloidal gold lateral flow technology, have been created to simultaneously detect four different nitrofuran metabolites on a single strip, demonstrating good specificity with no cross-reactivity between the antibodies. nih.gov
Q & A
Q. How does pH influence the equilibrium between (5-Nitrofuran-2-yl)methanediol and its dehydrated formaldehyde derivative in aqueous solutions?
The equilibrium between hydrated methanediol and formaldehyde derivatives is pH-dependent. In neutral or acidic conditions, methanediol (CH₂(OH)₂) dominates due to hydration constants (Kₕy𝒹 ~10³), while alkaline conditions (pH >13) promote deprotonation to H₂C(OH)O⁻, shifting equilibrium toward dehydrated forms . Methodologically, monitor equilibrium using ¹³C NMR spectroscopy to track chemical shifts (δ ~83.0 ppm for methanediol) under varying pH and ionic strengths (0.4–1.0 mol/L) .
Q. What spectroscopic techniques are effective for characterizing this compound in solution?
¹³C NMR is critical for detecting methanediol due to rapid proton exchange between hydrated and deprotonated species, yielding a single averaged peak. For nitrofuran-specific analysis, combine HRMS and ¹H NMR to identify substituent effects (e.g., nitro group shifts in 5-nitrofuran derivatives) . Infrared spectroscopy (IR) can corroborate hydroxyl and nitro functional groups via O-H (~3200 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches.
Q. How can synthetic protocols for this compound be optimized to minimize side reactions?
Use controlled hydration of 5-nitrofuran-2-carbaldehyde under mild acidic conditions (e.g., dilute H₂SO₄) to avoid over-dehydration. Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation or recrystallization in anhydrous methanol . For stability, store solutions at ≤4°C in inert atmospheres to prevent oligomerization .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported tissue penetration capabilities of methanediol derivatives?
Conflicting data on methanediol’s systemic distribution (e.g., vs. 12) necessitate isotopic labeling (e.g., ¹⁴C-CH₂(OH)₂) combined with pharmacokinetic modeling. Conduct in vivo tracer studies in murine models, quantifying ¹⁴C in distal tissues (e.g., bone marrow) via liquid scintillation counting. Parallel in vitro assays (e.g., transwell membranes) can assess diffusion rates under physiological pH .
Q. How can computational methods like DFT or CHE models predict reaction pathways for this compound reduction?
Apply the Computational Hydrogen Electrode (CHE) model to map free energy diagrams for reduction steps (e.g., O-H vs. C-H activation). For example, calculate ΔG for methanediol → CH₂O at varying potentials (e.g., -0.25 V vs. RHE) using DFT with corrections for zero-point energy (ZPE) and solvent effects (e.g., 0.5 eV stabilization for OH* intermediates) . Validate predictions with cyclic voltammetry (CV) and in situ FTIR to detect adsorbed intermediates .
Q. What mechanistic insights explain the stability of this compound under nitrolysis conditions?
In nitrolysis reactions (e.g., HMX synthesis), methanediol decomposes via acid-catalyzed pathways to formaldehyde. Use ab initio molecular dynamics (AIMD) to simulate proton transfer mechanisms in HNO₃/H₂SO₄ mixtures. Experimentally, track decomposition kinetics via ¹H NMR and GC-MS, correlating rates with ammonium ion (NH₄⁺) concentrations, which stabilize intermediates .
Q. How do nitrofuran substituents alter methanediol’s redox behavior in catalytic systems?
The electron-withdrawing nitro group enhances methanediol’s oxidative stability but complicates reduction pathways. Compare cyclic voltammograms of this compound vs. non-nitrated analogs in aprotic solvents (e.g., DMF). Use EPR spectroscopy to detect radical intermediates during electrolysis. Computational studies (e.g., NBO analysis) can quantify charge distribution effects on reduction potentials .
Data Contradiction and Validation Strategies
Q. How to reconcile discrepancies in reported hydration constants (Kₕy𝒹) for methanediol?
Discrepancies arise from measurement techniques (e.g., NMR vs. Henry’s law). Standardize methods using ¹³C NMR at controlled ionic strengths (0.4–1.0 mol/L) and validate with ab initio calculations of hydration free energies (ΔG ~ -54.7 kJ/mol for CH₂O → CH₂(OH)₂) . Cross-reference with vapor pressure measurements for non-hydrated formaldehyde .
Q. What methodologies validate methanediol’s role in atmospheric aerosol formation?
Simulate gas-phase reactions using flow-tube reactors with FTIR detection. Quantify methanediol’s Henry’s law constant (K_H,app) in aerosol water proxies (e.g., H₂SO₄/H₂O mixtures) via UV-Vis spectroscopy. Compare with quantum mechanical/Monte Carlo (QM/MM) simulations of hydration dynamics in microdroplets .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
